![molecular formula C28H27N3O B2671535 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901020-22-2](/img/structure/B2671535.png)

1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

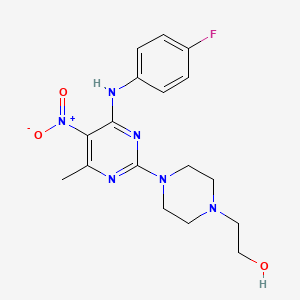

1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a pyrazoloquinoline derivative which has shown promising results in various studies related to its synthesis, mechanism of action, and physiological effects.

科学的研究の応用

Chemical Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to 1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline have been explored in various studies. For instance, the reaction of ortho-lithiated protected anilines with o-hydroxycarbonyl compounds resulted in the formation of structures closely related to biologically active compounds isolated from marine animals, demonstrating the potential for diverse applications in bioactive molecule synthesis (Jolivet et al., 1995). Similarly, the development of rigid P-chiral phosphine ligands has shown significant potential in asymmetric hydrogenation of functionalized alkenes, indicating the applicability of such structures in catalysis (Imamoto et al., 2012).

Supramolecular Aggregation

The effect of substitution on the dimensionality of supramolecular aggregation in related dihydrobenzopyrazoloquinolines has been examined, highlighting the role of hydrogen bonding and pi-interactions in the formation of complex structures (Portilla et al., 2005). This research underscores the significance of such compounds in the study of supramolecular chemistry and materials science.

Catalytic Synthesis

The use of L-proline as a catalyst in the synthesis of heterocyclic ortho-quinones via a four-component sequential reaction demonstrates an environmentally friendly and efficient method for generating complex molecules, further indicating the broad utility of these compounds in organic synthesis and green chemistry (Rajesh et al., 2011).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of pyrazolo[3,4‐b]quinolines, including the 1,8-Naphthyridine moiety, showcases the benefits of this method in enhancing reaction rates and improving yields, pointing to the efficiency and applicability of such approaches in the rapid development of complex heterocycles (Mogilaiah et al., 2003).

Multicomponent Condensation Reactions

The tuning of chemo- and regioselectivities in multicomponent condensations of 5-aminopyrazoles highlights the versatility of such reactions in synthesizing a wide range of heterocyclic compounds, offering insights into reaction mechanisms and the development of novel pharmaceuticals (Chebanov et al., 2008).

特性

IUPAC Name |

1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O/c1-18-6-8-19(9-7-18)26-24-17-29-25-15-14-22(32-5)16-23(25)27(24)31(30-26)21-12-10-20(11-13-21)28(2,3)4/h6-17H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQSFBVIMKCAGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)OC)C5=CC=C(C=C5)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-tert-butylphenyl)-8-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-Ethylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-methoxybenzaldehyde](/img/structure/B2671452.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2671456.png)

![3-(benzenesulfonyl)-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)propanamide](/img/structure/B2671460.png)

![6-Tert-butyl-2-[(1-cyclobutanecarbonylazetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2671463.png)

![(S)-7-benzyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2671471.png)